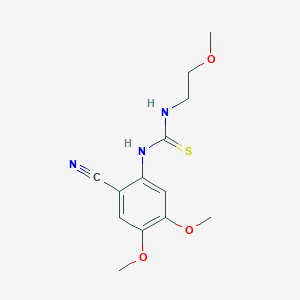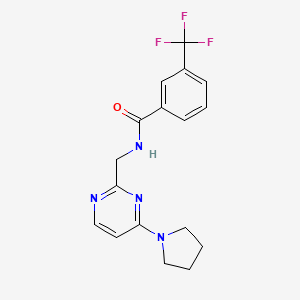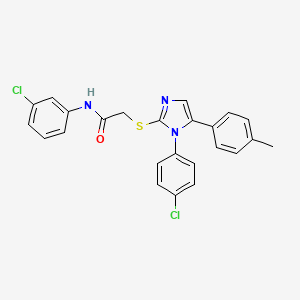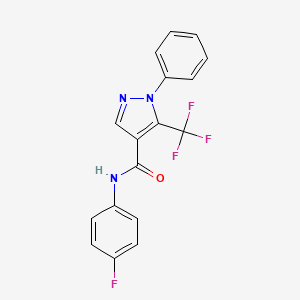
1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea, commonly known as CTET, is a synthetic compound that has been of great interest to researchers due to its potential therapeutic applications. CTET is a thiourea derivative that has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.
Wissenschaftliche Forschungsanwendungen
Lignin Model Compound Study
T. Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. The study focused on understanding the mechanism involved in the C6-C2-type model compound, highlighting the significance of the presence of the γ-hydroxymethyl group and confirming the hydride transfer mechanism as a route of the benzyl-cation-type intermediates derived from the compounds. This research contributes to the broader knowledge of lignin acidolysis and its potential applications in biomass conversion and chemical production (Yokoyama, 2015).
Thiourea in Gold Leaching
Jinshan Li and Jan D. Miller (2006) reviewed the use of thiourea as an alternative to cyanide for gold extraction from various mineral resources. Their research included fundamental investigations and laboratory studies, focusing on thiourea decomposition in the presence of ferric sulfate and the influence of copper and sulfide minerals on the leaching system. This study is crucial for understanding the potential of thiourea in industrial applications, especially in the extraction of gold (Li & Miller, 2006).
Coordination Chemistry and Biological Properties
A. Saeed, U. Flörke, and M. Erben (2014) provided an extensive overview of the chemistry, structure, and potential applications of 1-(acyl/aroyl)-3-(substituted) thioureas, focusing on their role as ligands in coordination chemistry and their biological properties. This comprehensive review highlights the chemical versatility of thiourea molecules and their derived metal complexes, indicating a promising interdisciplinary approach for future applications in various fields, including pharmaceuticals and analytical chemistry (Saeed, Flörke, & Erben, 2014).
Chemosensors for Environmental and Biological Analysis
H. M. Al-Saidi and Sikandar Khan (2022) discussed the use of thioureas and their derivatives as chemosensors for detecting various environmental pollutants and analytes in biological, environmental, and agricultural samples. Their study covered a broad range of thiourea-based chemosensors, emphasizing their sensitivity, selectivity, and the potential for future design improvements. This research is particularly relevant for the development of efficient and sensitive methods for monitoring and analyzing environmental pollutants and biological analytes (Al-Saidi & Khan, 2022).
Eigenschaften
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-17-5-4-15-13(20)16-10-7-12(19-3)11(18-2)6-9(10)8-14/h6-7H,4-5H2,1-3H3,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEONDPZRVGHOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC(=C(C=C1C#N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyano-4,5-dimethoxyphenyl)-3-(2-methoxyethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2482019.png)
![2-[(4-Chlorophenyl)thio]-3-{4-[(4-methylpiperidin-1-yl)carbonyl]phenoxy}pyrazine](/img/structure/B2482020.png)
![1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2482022.png)


![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)
![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)
![N'-(4-hydroxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydrazinium iodide](/img/structure/B2482036.png)
![4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2482037.png)
![1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2482038.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2482040.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)
